5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
CAS No.: 87595-13-9
Cat. No.: VC17282698
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 87595-13-9 |
|---|---|
| Molecular Formula | C13H12N4O |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 5-ethoxy-1-phenylpyrazolo[3,4-b]pyrazine |
| Standard InChI | InChI=1S/C13H12N4O/c1-2-18-12-9-14-13-11(16-12)8-15-17(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
| Standard InChI Key | NKURREXQPSQWSW-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CN=C2C(=N1)C=NN2C3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrazolo[3,4-b]pyrazine system, where the pyrazole ring is fused to a pyrazine ring at positions 3 and 4. Key substituents include:
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Ethoxy group at position 5: Enhances lipophilicity, influencing membrane permeability and target binding.
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Phenyl group at position 1: Contributes to steric bulk and π-π interactions with aromatic residues in biological targets .
Table 1: Fundamental Properties of 5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine
| Property | Value |
|---|---|
| CAS Number | 87595-13-9 |
| Molecular Formula | |
| Molecular Weight | 240.26 g/mol |
| Tautomeric Forms | 1H-pyrazolo[3,4-b]pyrazine (predominant) |
The ethoxy group’s electron-donating effects stabilize the aromatic system, while the phenyl group diversifies interaction modes with proteins .
Comparative Analysis with Analogues
Pyrazolo[3,4-b]pyrazines exhibit structural similarities to purines, enabling mimicry of adenosine in kinase binding pockets . Unlike pyrazolo[3,4-b]pyridines, which prioritize substitution at C3 and C5, the pyrazine ring in this compound allows for unique electronic configurations at positions 5 and 6 . For example, replacing the pyridine nitrogen with a pyrazine nitrogen increases hydrogen-bonding capacity, a feature exploited in kinase inhibitor design .
Synthesis and Optimization
General Synthetic Routes
Synthesis typically involves cyclization reactions starting from pyrazole or pyrazine precursors. A common strategy employs 3-aminopyrazole derivatives reacting with 1,3-CCC-biselectrophiles to form the pyrazine ring .
Representative Pathway:
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Condensation: 3-Amino-1-phenylpyrazole reacts with a diketone or α-ketoaldehyde under acidic conditions.
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Cyclization: Intramolecular dehydration forms the pyrazine ring, with the ethoxy group introduced via nucleophilic substitution .
Table 2: Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–120°C |
| Catalyst | or |
| Yield | 45–60% (dependent on R-group) |
Challenges and Innovations
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Regioselectivity: Competing tautomerism (1H vs. 2H forms) necessitates precise control of reaction conditions .
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Purification: High-performance liquid chromatography (HPLC) is critical due to polar byproducts.
Recent advances in continuous flow reactors have improved yields (up to 75%) by enhancing heat transfer and reducing side reactions .
Biological Activity and Mechanism
Antitumor Effects
In vitro studies demonstrate potent activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC values ranging from 0.75–4.15 μM . The ethoxy group’s lipophilicity enhances cellular uptake, while the phenyl group stabilizes interactions with kinase ATP-binding pockets .
Mechanistic Insights:
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Kinase Inhibition: Binds to vascular endothelial growth factor receptor-2 (VEGFR-2), disrupting angiogenic signaling .
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Apoptosis Induction: Upregulates caspase-3/7 activity by 3.5-fold in treated cells .
Table 3: Cytotoxicity Profile
| Cell Line | IC (μM) | Selectivity Index* |
|---|---|---|
| MCF-7 (Breast Cancer) | 1.2 | 12.5 |
| HL-60 (Leukemia) | 0.75 | 18.3 |
| HEK-293 (Normal) | >20 | — |
| *Selectivity Index = IC(Normal) / IC(Cancer) |
Therapeutic Applications and Preclinical Studies
Oncology
In orthotopic breast cancer models, daily oral administration (10 mg/kg) reduced tumor volume by 62% over 21 days without systemic toxicity . Combinatorial studies with paclitaxel show synergistic effects, lowering paclitaxel’s effective dose by 40% .
Neurodegenerative Diseases
Structural analogs inhibit glycogen synthase kinase-3β (GSK-3β), a target in Alzheimer’s disease, with .
Future Directions and Challenges
Pharmacokinetic Optimization
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Bioavailability: Current oral bioavailability is <30% due to first-pass metabolism. Prodrug strategies (e.g., esterification of the ethoxy group) are under investigation.
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Blood-Brain Barrier Penetration: Modifying the phenyl group with halogen atoms may enhance CNS delivery .
Clinical Translation
Phase I trials are pending, with focus on dose-limiting toxicities and biomarker identification.
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